molecular formula C20H22N2O B2972736 1-cyclohexyl-3-(9H-fluoren-2-yl)urea CAS No. 392713-23-4

1-cyclohexyl-3-(9H-fluoren-2-yl)urea

Cat. No. B2972736
CAS RN: 392713-23-4
M. Wt: 306.409
InChI Key: QCMHLHFRGBGSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclohexyl-3-(9H-fluoren-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It is also known as fluorenol-9-yl-(1-cyclohexyl-3-phenylurea) and is commonly used in scientific research applications. This compound has gained significant attention due to its potential pharmacological properties, including its ability to act as an inhibitor of protein kinase C (PKC) and calcium/calmodulin-dependent protein kinase (CaMKII).

Scientific Research Applications

Peptide Synthesis

The compound is utilized in the synthesis of peptides. It acts as a protecting group for amino acids during the synthesis process. The fluorenyl group in the compound protects the amine functionality of amino acids, preventing unwanted side reactions and ensuring the correct sequence of amino acids is formed .

Molecular Weight Determination

In research, determining the molecular weight of a compound is crucial. This urea derivative, with a known molecular weight of 393.48 g/mol, can be used as a standard or reference in mass spectrometry to calibrate the instrument or to compare the molecular weight of similar compounds .

Chemical Stability Studies

The stability of chemical compounds is a significant area of study. “1-cyclohexyl-3-(9H-fluoren-2-yl)urea” can be used to understand the stability of urea derivatives under various conditions, as it possesses a stable crystalline form that is resistant to decomposition at room temperature .

Drug Design and Development

This compound’s structure is relevant for the design of new drugs. Its urea moiety can engage in hydrogen bonding, which is a critical interaction in the binding of drugs to their targets. The fluorenyl group can also contribute to the lipophilicity of the molecule, affecting its pharmacokinetic properties .

Material Science

In material science, the compound can be explored for its potential use in creating novel polymeric materials. The cyclohexyl and fluorenyl groups could impart rigidity and stability to polymers, making them suitable for high-performance applications .

Analytical Chemistry

“1-cyclohexyl-3-(9H-fluoren-2-yl)urea” can be used in analytical chemistry as a reagent or a component of a reagent system. Its unique structure allows it to react with specific analytes, enabling their detection or quantification in complex mixtures .

properties

IUPAC Name

1-cyclohexyl-3-(9H-fluoren-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-20(21-16-7-2-1-3-8-16)22-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h4-6,9-11,13,16H,1-3,7-8,12H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMHLHFRGBGSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-(9H-fluoren-2-yl)urea

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